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Compound of Interest

Compound Name: Carpipramine-d10 Dihydrochloride

Cat. No.: B1155387 Get Quote

Carpipramine-d10 Dihydrochloride: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Carpipramine-d10
Dihydrochloride, a deuterated analog of the atypical antipsychotic Carpipramine. This

document details its chemical properties, pharmacological profile, and the experimental

methodologies used to characterize its interactions with key neurotransmitter receptors.

Core Chemical and Physical Data
Carpipramine-d10 Dihydrochloride is a stable-labeled isotropic form of Carpipramine

Dihydrochloride. The deuteration provides a valuable tool for pharmacokinetic and metabolic

studies, allowing for its differentiation from the unlabeled parent compound in biological

matrices.
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Property Value

Compound Name Carpipramine-d10 Dihydrochloride

CAS Number
7075-03-8 (for unlabeled Carpipramine

Dihydrochloride)

Molecular Formula C₂₈H₂₈D₁₀N₄O · 2HCl

Molecular Weight 529.62 g/mol

Pharmacological Profile: A Multi-Receptor
Antagonist
Carpipramine is classified as a tricyclic antipsychotic and exerts its therapeutic effects through

the modulation of several key neurotransmitter systems in the central nervous system. Its

mechanism of action is characterized by its antagonist activity at dopamine, serotonin,

histamine, and adrenergic receptors. While specific binding affinity data for the deuterated form

is not readily available, the pharmacological properties are expected to be comparable to the

unlabeled compound.

Receptor Target Action

Dopamine D2 Antagonist

Serotonin 5-HT2A Antagonist

Histamine H1 Antagonist/Inverse Agonist

Adrenergic Alpha-1 Antagonist

Signaling Pathways and Mechanism of Action
Carpipramine's antipsychotic and anxiolytic effects are attributed to its ability to block the

signaling of key neurotransmitters. By acting as an antagonist, it prevents the binding of

endogenous ligands to their respective receptors, thereby modulating downstream signaling

cascades.
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Carpipramine's antagonistic action on multiple receptors.

Experimental Protocols
The characterization of Carpipramine's binding affinity and functional activity at its target

receptors is typically performed using a variety of in vitro assays. Below are detailed

methodologies for key experiments.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Carpipramine for a specific receptor.

General Protocol:

Membrane Preparation:

Cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or tissue

homogenates (e.g., rat brain cortex) are lysed and centrifuged to isolate the cell
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membranes containing the receptors.

The protein concentration of the membrane preparation is determined using a standard

protein assay (e.g., BCA assay).

Competitive Binding Assay:

A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-

Ketanserin for 5-HT2A receptors, [³H]-Pyrilamine for H1 receptors, or [³H]-Prazosin for

Alpha-1 receptors) is incubated with the membrane preparation.

Increasing concentrations of unlabeled Carpipramine are added to compete with the

radioligand for binding to the receptor.

Non-specific binding is determined in the presence of a high concentration of a known

antagonist for the receptor.

Incubation and Filtration:

The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a

sufficient time to reach equilibrium.

The incubation is terminated by rapid filtration through glass fiber filters, which trap the

receptor-bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

Quantification and Data Analysis:

The radioactivity retained on the filters is measured using a scintillation counter.

The concentration of Carpipramine that inhibits 50% of the specific radioligand binding

(IC50) is determined by non-linear regression analysis of the competition curve.

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.
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Workflow for a competitive radioligand binding assay.

Functional Assays
Objective: To determine the functional consequence of Carpipramine binding to a receptor (i.e.,

agonist, antagonist, or inverse agonist activity).

1. Gq-Coupled Receptor Assay (e.g., 5-HT2A, Alpha-1 Adrenergic, H1 Receptors) - Calcium

Flux Assay:

Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium

stores. This change in intracellular calcium concentration can be measured using calcium-

sensitive fluorescent dyes.

Methodology:
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Cells expressing the receptor of interest are loaded with a calcium-sensitive dye (e.g.,

Fluo-4 AM or Fura-2 AM).

A baseline fluorescence reading is established.

Cells are pre-incubated with varying concentrations of Carpipramine.

A known agonist for the receptor is added to stimulate a calcium response.

The change in fluorescence intensity is measured over time using a fluorometric plate

reader or flow cytometer.

Antagonist activity is determined by the ability of Carpipramine to inhibit the agonist-

induced calcium flux.

2. Gi-Coupled Receptor Assay (e.g., Dopamine D2 Receptor) - cAMP Assay:

Principle: Activation of Gi-coupled receptors inhibits the production of cyclic AMP (cAMP).

This decrease in cAMP levels can be quantified.

Methodology:

Cells expressing the receptor of interest are treated with forskolin or another adenylyl

cyclase activator to stimulate cAMP production.

Cells are pre-incubated with varying concentrations of Carpipramine.

A known agonist for the receptor is added to inhibit cAMP production.

The intracellular cAMP concentration is measured using a competitive immunoassay (e.g.,

HTRF, ELISA, or LANCE).

Antagonist activity is determined by the ability of Carpipramine to reverse the agonist-

induced inhibition of cAMP production.
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Functional consequences of Carpipramine's antagonism.

To cite this document: BenchChem. [Carpipramine-d10 Dihydrochloride CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1155387#carpipramine-d10-dihydrochloride-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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